3-Methyl-4-phenylisoxazole
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Overview
Description
3-Methyl-4-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the cycloaddition of nitrile oxides to alkynes.
Oxidation of Propargylamines: Another method involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization using copper chloride.
Metal-Free Methods: Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.
Industrial Production Methods:
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions to form various oxides.
Reduction: Reduction reactions can convert isoxazoles into corresponding amines or alcohols.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Copper (I) and ruthenium (II) catalysts are frequently used in cycloaddition reactions.
Major Products:
Oxides: Oxidation reactions typically yield oxides of isoxazoles.
Amines and Alcohols: Reduction reactions produce amines or alcohols, depending on the conditions used.
Substituted Isoxazoles: Substitution reactions result in various substituted isoxazoles with different functional groups.
Scientific Research Applications
3-Methyl-4-phenylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Uniqueness of 3-Methyl-4-phenylisoxazole:
Biological Activity: this compound stands out due to its unique combination of biological activities, making it a valuable compound for drug discovery.
Synthetic Versatility: The compound’s synthetic versatility allows for the creation of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(7-12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
HTSGAODELQKLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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